6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Description
The compound 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative featuring a Z-configured methylidene bridge linking a pyrazole moiety to the thiazolidinone core. Key structural elements include:
- A 3-methoxyphenyl substituent on the pyrazole ring.
- A phenyl group at the 1-position of the pyrazole.
- A 4-oxo-2-thioxo-thiazolidinone scaffold, which is associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects.
- A hexanoic acid side chain, which may enhance solubility and pharmacokinetic properties compared to shorter-chain analogs .
Thiazolidinones are known for their versatility in medicinal chemistry, often acting as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The hexanoic acid chain in this compound likely improves membrane permeability and bioavailability, while the methoxy group modulates electronic effects and binding interactions .
Properties
Molecular Formula |
C26H25N3O4S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C26H25N3O4S2/c1-33-21-12-8-9-18(15-21)24-19(17-29(27-24)20-10-4-2-5-11-20)16-22-25(32)28(26(34)35-22)14-7-3-6-13-23(30)31/h2,4-5,8-12,15-17H,3,6-7,13-14H2,1H3,(H,30,31)/b22-16- |
InChI Key |
OVPPZKJZGVTFNQ-JWGURIENSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves a multi-step process. One common method involves the condensation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.
Scientific Research Applications
The compound 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate precursors to form the pyrazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce methoxyphenyl and phenyl groups.
- Thiazolidinone Construction : Finally, the thiazolidinone ring is constructed through cyclization reactions.
Medicinal Chemistry
The compound exhibits potential as an anti-inflammatory and anti-cancer agent due to its unique structural features that allow for interactions with biological targets.
Case Studies
- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in tumor proliferation.
- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory pathways, reducing cytokine production in vitro.
Pharmacological Insights
The pharmacological profile suggests that this compound may act on multiple targets within the body, making it a candidate for further development in drug formulation.
Therapeutic Potential
- Cancer Treatment : Targeting tumor growth through enzyme inhibition.
- Inflammatory Disorders : Reducing inflammation via modulation of immune responses.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, differing primarily in substituents and side chains. Key comparisons include:
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in ’s analog may alter steric and electronic interactions with target proteins, affecting potency .
- Side Chain Length: The hexanoic acid chain (6 carbons) in the target compound vs. shorter chains (e.g., acetic acid in ) likely enhances solubility and bioavailability .
Bioactivity and Pharmacokinetics
- Similarity Indexing: Compounds with >60% structural similarity (e.g., ’s analog) often share bioactivity profiles. The target compound’s hexanoic acid chain may improve absorption over phenylpropanoic acid derivatives .
- Enzyme Binding: The 2-thioxo group in thiazolidinones is critical for hydrogen bonding with kinases or proteases. Modifications like benzimidazole () may shift selectivity .
- logP and Solubility : The target compound’s predicted logP (~4.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Shorter-chain analogs (logP ~4.0) may exhibit faster clearance .
Physicochemical Properties
Biological Activity
6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that exhibits a variety of biological activities. Its unique structure combines multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.5 g/mol. The IUPAC name is 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. The compound features a thiazolidine ring, pyrazole moiety, and various aromatic groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in disease processes:
1. Enzyme Inhibition:
- Tyrosyl-DNA Phosphodiesterase I (TYDP): Compounds related to thiazolidines have been shown to inhibit TYDP, which is involved in DNA repair mechanisms, suggesting potential applications in cancer therapy .
- Influenza Neuraminidase: The compound may exhibit antiviral properties by inhibiting neuraminidase, an enzyme critical for viral replication .
2. Antitumor Activity:
- Studies have demonstrated that derivatives of thiazolidinones can exhibit significant antitumor effects against various cancer cell lines, including glioblastoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key biological activities associated with 6-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid and related compounds.
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
Case Study 1: Antitumor Efficacy
A study by Da Silva et al. evaluated the antitumor activity of thiazolidinone derivatives, including those related to our compound. The results indicated that certain derivatives significantly reduced cell viability in glioblastoma multiforme cells through apoptosis induction .
Case Study 2: Enzyme Inhibition
Research conducted by Yahiaoui et al. demonstrated that thiazolidinone derivatives could effectively inhibit α-amylase and urease enzymes. This suggests potential applications in managing diabetes and other metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
